molecular formula C5H7NO2 B1418426 (2-Methyloxazol-5-yl)methanol CAS No. 1065073-48-4

(2-Methyloxazol-5-yl)methanol

Cat. No.: B1418426
CAS No.: 1065073-48-4
M. Wt: 113.11 g/mol
InChI Key: RLZPINFKUMSNAK-UHFFFAOYSA-N
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Description

“(2-Methyloxazol-5-yl)methanol” is a heterocyclic chemical compound with the molecular formula C5H7NO2 . It is an organic compound that contains both an oxazole and alcohol functional group.


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The InChI code for this compound is “InChI=1S/C5H7NO2/c1-4-6-2-5 (3-7)8-4/h2,7H,3H2,1H3” and the Canonical SMILES is "CC1=NC=C (O1)CO" .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 113.11 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 46.3 Ų . Other computed properties include a rotatable bond count of 1, a complexity of 76.8, and a covalently-bonded unit count of 1 .

Scientific Research Applications

1. Antimicrobial Activity

Research has shown that derivatives of benzoxazole, including compounds synthesized from (2-Methyloxazol-5-yl)methanol, exhibit antimicrobial properties. These compounds have been evaluated for their potential in treating microbial infections (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

2. Photophysical Properties and Fluorescent Probes

This compound derivatives have been studied for their photophysical properties. They are found to be efficient fluorescent probes, useful in spectroscopic applications, particularly in detecting metal ions or protons (Guzow et al., 2007).

3. Catalysis and Reaction Studies

Studies indicate that this compound can play a role in catalysis. For instance, its involvement in the catalytic activity of iron complexes has been observed, particularly in reactions involving dioxygen (Duda, Pascaly, & Krebs, 1997).

4. Aromatization and Methylation Processes

Research has explored the use of this compound in the aromatization of methanol and methylation of hydrocarbons. This involves studying the reaction pathways and products formed in these processes (Barthos et al., 2007).

5. Synthesis of Complex Organic Compounds

This compound is also significant in the synthesis of complex organic structures. For example, it has been used in the synthesis of novel (1-benzylpiperazin-2-yl)methanols, with potential applications in pharmaceuticals and materials science (Beduerftig, Weigl, & Wünsch, 2001).

6. Novel Scaffold-Generating Reactions

This compound derivatives have been used in novel scaffold-generating reactions, particularly in the synthesis of complex molecular structures like pyrrolo[3,4-b]pyridin-5-one (Janvier, Sun, Bienaymé, & Zhu, 2002).

7. Synthesis of COX-2 Inhibitors

It has been involved in the synthesis of selective COX-2 inhibitors, demonstrating its potential in the development of new pharmaceutical compounds (Tabatabai, Rezaee, & Kiani, 2012).

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in various studies will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Biochemical Analysis

Biochemical Properties

(2-Methyloxazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and alcohol dehydrogenase involves the binding of the methanol group to the active site of the enzyme, facilitating the oxidation process .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of protein kinases, which are crucial for signal transduction pathways. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, this compound has been found to inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been noted, where a specific dosage level leads to a significant change in the compound’s impact on cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial for the metabolism of alcohols and aldehydes. These interactions can influence the levels of metabolites within cells, affecting overall metabolic flux. Additionally, this compound can modulate the activity of enzymes involved in the synthesis and degradation of other biomolecules, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can also affect its interactions with other biomolecules, further modulating its biochemical effects .

Properties

IUPAC Name

(2-methyl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-6-2-5(3-7)8-4/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZPINFKUMSNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311199
Record name 2-Methyl-5-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-48-4
Record name 2-Methyl-5-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065073-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methyl-1,3-oxazol-5-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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